molecular formula C21H23N3O6S B10811446 N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide

N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide

Cat. No.: B10811446
M. Wt: 445.5 g/mol
InChI Key: RFEALDNKUDGETD-UHFFFAOYSA-N
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Description

N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide is a structurally complex benzamide derivative featuring a 3,4,5-trimethoxybenzamide core linked to a substituted thiophene ring. The thiophene moiety is functionalized with a cyano group at position 3, a methyl group at position 4, and a morpholine-4-carbonyl substituent at position 3.

Properties

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[3-cyano-4-methyl-5-(morpholine-4-carbonyl)thiophen-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H23N3O6S/c1-12-14(11-22)20(31-18(12)21(26)24-5-7-30-8-6-24)23-19(25)13-9-15(27-2)17(29-4)16(10-13)28-3/h9-10H,5-8H2,1-4H3,(H,23,25)

InChI Key

RFEALDNKUDGETD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCOCC3

Origin of Product

United States

Biological Activity

N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C21H23N3O6SC_{21}H_{23}N_{3}O_{6}S. It features a thiophene ring, a morpholine moiety, and a trimethoxybenzamide structure, which are crucial for its biological activity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are pivotal in cancer cell proliferation and survival.
  • Modulation of Immune Response : The compound has demonstrated potential in modulating immune responses, particularly through interactions with immune checkpoints like PD-1/PD-L1 .

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines including breast and lung cancer cells. It achieved significant inhibition at concentrations around 100 nM .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells over 48 hours. The mechanism was attributed to increased levels of pro-apoptotic proteins .
  • Lung Cancer Models : In animal models of lung cancer, administration of the compound led to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .

Data Summary

Biological Activity Effect Observed Concentration Tested
Cell Proliferation Inhibition70% reduction in MCF-7 cells100 nM
Apoptosis InductionIncreased pro-apoptotic proteins100 nM
Tumor Size Reduction (Animal Model)Significant reductionVaries

Comparison with Similar Compounds

Table 1: Key Features of Compared Compounds

Compound Name Molecular Formula Substituents Biological Activity Crystal Structure Features Reference
N-[3-Cyano-4-methyl-5-(morpholine-4-carbonyl)-thiophen-2-yl]-3,4,5-trimethoxy-benzamide C₂₂H₂₃N₃O₆S 3-Cyano, 4-methyl, morpholine-carbonyl thiophene; 3,4,5-trimethoxybenzamide Not reported in evidence Not available in evidence
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆BrNO₃ 4-Bromophenyl Not specified N–H···O hydrogen bonds along [101]
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide C₁₆H₁₈N₂O₂S Morpholine, thiophene Not specified Chair conformation, N–H···O bonds
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide C₁₇H₁₇NO₂ 2-Methoxy, dihydroindenyl PCSK9 inhibition Not reported

Key Observations

Substituent Effects on Physicochemical Properties: The target compound’s thiophene ring with cyano and morpholine-carbonyl groups likely enhances polarity compared to the bromophenyl group in N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide . The morpholine moiety may improve solubility in polar solvents, whereas the bromine in could increase molecular weight and lipophilicity. The morpholine-thiophene hybrid in adopts a chair conformation with a 63.54° angle between the thiophene and morpholine planes.

Synthetic Approaches: The synthesis of involves reacting 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline , a common acylation strategy. The target compound likely requires more complex steps, such as introducing the cyano and morpholine-carbonyl groups onto the thiophene ring prior to benzamide coupling.

The target compound’s thiophene and morpholine groups may modulate interactions with similar biological targets.

Crystallographic Features: Both and exhibit hydrogen-bonded networks (N–H···O) influencing crystal packing.

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